

Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

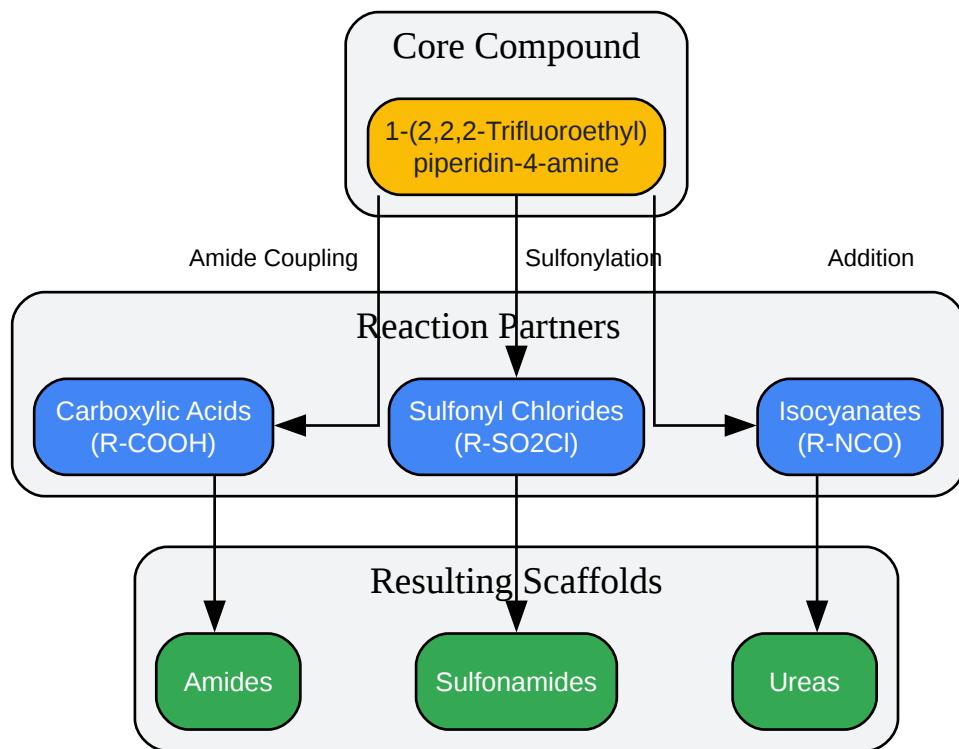
Cat. No.: B067540

[Get Quote](#)

A Core Building Block for Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth overview of **1-(2,2,2-Trifluoroethyl)piperidin-4-amine**, a key building block in contemporary drug discovery and development. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this guide will explore its significance, common synthetic routes, a detailed experimental protocol for its application in amide bond formation, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated scaffolds to modulate the properties of bioactive molecules.


Introduction and Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its presence in numerous approved drugs.^[1] The strategic introduction of fluorine atoms or fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry.^[2] The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.^[2]

1-(2,2,2-Trifluoroethyl)piperidin-4-amine combines these two valuable motifs: a conformationally restricted piperidine core and a metabolically robust trifluoroethyl group. This unique combination makes it a highly sought-after building block for creating novel chemical entities with potentially superior drug-like properties. Its primary amine handle provides a versatile reaction site for elaboration into a wide array of functional groups, including amides, sulfonamides, and ureas, enabling its incorporation into diverse molecular architectures.[3][4]

Diagram 1: Role as a Chemical Building Block

This diagram illustrates the logical role of **1-(2,2,2-Trifluoroethyl)piperidin-4-amine** as a foundational component in library synthesis for drug discovery.

[Click to download full resolution via product page](#)

Caption: Logical flow from the core amine to diverse chemical scaffolds.

Physicochemical Properties

The precise molecular weight and other chemical properties are critical for experimental design, reaction stoichiometry, and analytical characterization. The key properties of the free

base form are summarized below.

Property	Value	Source(s)
Molecular Weight	182.19 g/mol	[5][6]
Exact Mass	182.10308291 Da	[6]
Molecular Formula	C ₇ H ₁₃ F ₃ N ₂	[5][6]
CAS Number	187217-99-8	[6][7]
Appearance	Solid	[5]
SMILES	NC1CCN(CC1)CC(F)(F)F	[5]
InChI Key	JJGAYYBQGNJNJQ- UHFFFAOYSA-N	[5][6]

Note: The compound is also commercially available as hydrochloride[8] or dihydrochloride salts[9], which will have different molecular weights (218.65 g/mol for HCl, 255.11 g/mol for di-HCl).

Synthesis and Availability

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the reductive amination of a suitable piperidinone precursor.

A general synthetic approach is the reaction of N-Boc-4-piperidinone with 2,2,2-trifluoroethylamine in the presence of a reducing agent like sodium triacetoxyborohydride, followed by the deprotection of the Boc group under acidic conditions.

This compound is also available from various chemical suppliers, often as part of collections of unique chemicals for early discovery research.[5] When purchasing, buyers should be aware that some suppliers provide the material "as-is" without extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.

Experimental Protocol: Amide Coupling

The primary amine of **1-(2,2,2-trifluoroethyl)piperidin-4-amine** serves as an excellent nucleophile for forming amide bonds, a fundamental linkage in many pharmaceutical agents.

Objective: To synthesize N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzamide as a representative example of a standard amide coupling reaction.

Materials:

- **1-(2,2,2-Trifluoroethyl)piperidin-4-amine** (1.0 eq)
- Benzoic Acid (1.05 eq)
- HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (Saturated aqueous NaCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)

Causality Behind Experimental Choices:

- HATU: A highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates of side reactions.
- DIPEA: A non-nucleophilic organic base used to scavenge the acid produced during the reaction, driving the equilibrium towards product formation. Its steric hindrance prevents it from competing with the primary amine nucleophile.

- DMF: A polar aprotic solvent chosen for its ability to dissolve all reactants and facilitate the reaction.

Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.05 eq) and anhydrous DMF. Stir until fully dissolved.
- Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the complete activation of the carboxylic acid.
- Amine Addition: In a separate vial, dissolve **1-(2,2,2-Trifluoroethyl)piperidin-4-amine** (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
- Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO_3 (2x), followed by brine (1x). This removes unreacted acid, DMF, and excess reagents.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2: Experimental Workflow

This diagram outlines the sequential steps of the amide coupling protocol, from reaction setup to final product characterization.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for amide coupling synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1-(2,2,2-Trifluoroethyl)piperidin-4-amine**.

- Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very toxic to aquatic life with long-lasting effects.[5][6]
- GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).
- Personal Protective Equipment (PPE): Always wear compatible chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[10][11]
- Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of dust or vapors. [10] Keep away from ignition sources.
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]
- Spill Response: In case of a spill, wear appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.[10]

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-amine, with a molecular weight of 182.19 g/mol, is a valuable and versatile building block for medicinal chemistry. Its trifluoroethyl moiety offers a powerful tool for enhancing the metabolic stability and modulating the physicochemical properties of parent molecules. The primary amine provides a reliable handle for synthetic elaboration, making it an essential component in the toolbox of scientists dedicated to the design and synthesis of next-generation therapeutics. Proper understanding of its properties, handling, and reactivity is paramount to its effective and safe utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-chloro-N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidin-2-amine [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2,2,2-trifluoroethyl)piperidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:187217-99-8 | 1-(2,2,2-trifluoroethyl)piperidin-4-amine | Chemsoc [chemsoc.com]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067540#1-2-2-2-trifluoroethyl-piperidin-4-amine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com